6-Methylthioinosine

Beschreibung

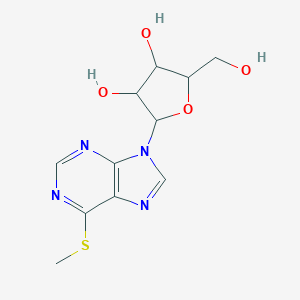

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859341 | |

| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-62-3, 15397-51-0, 342-69-8 | |

| Record name | NSC408753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Transformations of 6 Methylthioinosine

Enzymatic Formation Pathways

The biosynthesis of 6-Methylthioinosine is intricately linked to the metabolism of thiopurine drugs, primarily through the action of specific enzymes that modify precursor molecules.

Generation from 6-Thioinosine 5′-Monophosphate (6-TIMP)

The primary pathway for the formation of this compound begins with its phosphorylated precursor, 6-thioinosine 5′-monophosphate (6-TIMP). 6-TIMP is a central intermediate in the metabolism of thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP). hmdb.ca The conversion of 6-MP to 6-TIMP is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). hmdb.canih.gov Once formed, 6-TIMP serves as a substrate for methylation. openaccessjournals.com

The methylation of 6-TIMP leads to the production of this compound 5'-monophosphate (6-MTIMP), also known as methylthioinosine monophosphate (MeTIMP). reactome.orgnih.govhmdb.ca This reaction is a critical step in the metabolic pathway of thiopurines. While 6-MTIMP is considered an inactive metabolite in terms of its ability to be incorporated into DNA and RNA, it is a potent inhibitor of de novo purine (B94841) synthesis. reactome.orgnih.gov

Role of Thiopurine Methyltransferase (TPMT) in Methylation

The key enzyme responsible for the methylation of 6-TIMP to 6-MTIMP is Thiopurine Methyltransferase (TPMT). reactome.orgnih.govnih.gov TPMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the sulfur atom of 6-TIMP, resulting in the formation of 6-MTIMP. reactome.orgresearchgate.net The activity of TPMT is a significant factor in determining the metabolic fate of thiopurines. nih.govresearchgate.net

Subsequent Phosphorylation and Nucleotide Derivatives

Following its formation, this compound monophosphate can undergo further phosphorylation to form di- and triphosphate derivatives. These nucleotides are collectively important in the broader metabolic impact of thiopurine drugs.

Formation of this compound 5′-Diphosphate (6-MTIDP)

This compound 5′-monophosphate (6-MTIMP) can be further phosphorylated to form this compound 5′-diphosphate (6-MTIDP). nih.govresearchgate.netresearchgate.net This conversion is part of the subsequent metabolic cascade of thiopurine ribonucleotides. nih.govopenaccessjournals.com The specific kinases involved in this phosphorylation step are part of the cell's nucleotide metabolism machinery. mumc.nl

Formation of this compound 5′-Triphosphate (6-MTITP)

Following the formation of the diphosphate (B83284) derivative, a subsequent phosphorylation step can occur, converting 6-MTIDP to this compound 5′-triphosphate (6-MTITP). nih.govresearchgate.netresearchgate.net This represents the fully phosphorylated form of the methylated ribonucleoside. The enzymes responsible for this final phosphorylation are nucleoside diphosphate kinases. nih.gov

Collective Identity as 6-Methylmercaptopurine (B131649) Ribonucleotides (6-MMPR)

Collectively, this compound 5′-monophosphate (6-MTIMP), this compound 5′-diphosphate (6-MTIDP), and this compound 5′-triphosphate (6-MTITP) are known as 6-methylmercaptopurine ribonucleotides (6-MMPR). nih.govopenaccessjournals.comoup.com These metabolites are a significant component of the intracellular products of thiopurine metabolism. nih.govmdpi.comencyclopedia.pub The levels of these 6-MMPR metabolites are often measured to monitor thiopurine therapy. nih.gov

Alternative Metabolic Routes in Biological Systems

In certain biological systems, particularly in various microorganisms, this compound (MTI) is a key intermediate in alternative metabolic pathways for the catabolism of 5'-methylthioadenosine (MTA). MTA is a sulfur-containing nucleoside produced as a by-product of polyamine biosynthesis and S-adenosylmethionine (SAM) utilization. jcancer.orgnih.gov These alternative routes are distinct from the direct phosphorolysis of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate, which is common in many other organisms.

In several microorganisms, the initial step in the breakdown of MTA involves its deamination to form this compound (MTI). jcancer.orgmicrobiologyresearch.org This pathway is a notable deviation from the canonical MTA phosphorylase (MTAP) pathway found in mammals.

Research has identified this two-step catabolic process in the bacterium Pseudomonas aeruginosa and the malaria parasite Plasmodium falciparum. nih.govnih.govpnas.orgnih.govresearchgate.net

Pseudomonas aeruginosa : This bacterium possesses a specific MTA deaminase (PaMTADA), the product of the PA3170 gene, which efficiently catalyzes the conversion of MTA to MTI. nih.govnih.gov The catalytic efficiency (kcat/Km) of PaMTADA for MTA is remarkably high, reported as 1.6 × 10⁷ M⁻¹s⁻¹, and it demonstrates a 40-fold greater catalytic efficiency for MTA compared to adenosine (B11128). nih.gov

Plasmodium falciparum : In this protozoan parasite, the adenosine deaminase (PfADA) exhibits dual substrate specificity. It is capable of deaminating both adenosine to inosine (B1671953) and, uniquely, MTA to MTI. nih.govosti.gov This enzymatic capability is crucial for the parasite's purine recycling system.

This deamination step is the gateway to a specialized purine salvage pathway in these organisms.

Following its formation, this compound is subjected to phosphorolysis, a reaction that cleaves the glycosidic bond to yield hypoxanthine (B114508) and 5-methylthioribose-1-phosphate. This step is catalyzed by a purine nucleoside phosphorylase (PNP).

Plasmodium falciparum : The parasite's purine nucleoside phosphorylase (PfPNP) is a dual-specificity enzyme that catalyzes the phosphorolysis of both inosine and MTI to hypoxanthine with similar catalytic efficiency. nih.govresearchgate.netuniprot.org This is a significant metabolic difference compared to humans, as human PNP is not effective at catalyzing the phosphorolysis of MTI. researchgate.netnih.gov This unique characteristic of PfPNP makes it a potential target for anti-malarial drug development. researchgate.netnih.gov The reaction generates hypoxanthine, which is essential for the synthesis of nucleic acids in the parasite. uniprot.org

The kinetic parameters for these enzymes highlight their substrate preferences.

Table 1: Kinetic Parameters of Enzymes Involved in MTI Metabolism

| Enzyme | Organism | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|---|

| PaMTIP | P. aeruginosa | S-methyl-5'-thioinosine | 2.6 | - | uniprot.org |

| Inosine | 23 | - | uniprot.org | ||

| PfPNP | P. falciparum | Inosine | - | 1.7 - 2.63 | uniprot.org |

Catabolism of Methylthioadenosine (MTA) via Deamination in Microorganisms

Integration within Purine Metabolic Networks

The metabolism of this compound and its related compounds is intricately linked with the central purine metabolic network, which comprises both de novo synthesis and salvage pathways.

The primary interaction with the de novo purine synthesis pathway is mediated by a phosphorylated metabolite, methylthioinosine monophosphate (MeTIMP). nih.gov MeTIMP is recognized as an inhibitor of de novo purine synthesis (DNPS). nih.gov It is a metabolite of the thiopurine drug 6-mercaptopurine (6-MP), which is converted intracellularly to 6-thioinosine monophosphate and subsequently methylated to form MeTIMP. nih.govhmdb.ca By inhibiting DNPS, MeTIMP can disrupt the production of essential purine nucleotides, a mechanism that contributes to the cytotoxic effects of thiopurine drugs. nih.gov The sensitivity of cells to DNPS inhibitors, in turn, can be influenced by the expression levels of methylthioadenosine phosphorylase (MTAP), an enzyme frequently deleted in certain cancers. nih.gov

The metabolic route from MTA to hypoxanthine via MTI, as seen in P. aeruginosa and P. falciparum, represents a significant purine salvage pathway. uniprot.orgresearchgate.netnih.govplos.org Purine salvage is a metabolically efficient process that recycles preformed purine bases and nucleosides to synthesize nucleotides. This is particularly vital for organisms like P. falciparum, which are incapable of de novo purine synthesis and rely entirely on salvaging purines from their host. osti.govresearchgate.netnih.govplos.orgosti.gov

In this pathway, the phosphorolysis of MTI yields hypoxanthine. nih.govuniprot.org This hypoxanthine is then converted into inosine monophosphate (IMP), a central precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), by the enzyme hypoxanthine-xanthine-guanine phosphoribosyltransferase (HXGPRT). researchgate.netnih.govplos.org This effectively channels the adenine moiety of MTA, a byproduct of polyamine synthesis, back into the essential purine nucleotide pool, ensuring the parasite can meet its requirements for DNA and RNA synthesis. nih.govplos.org

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 39912 |

| 5'-Methylthioadenosine | 345 |

| Hypoxanthine | 790 |

| Inosine | 6021 |

| Adenine | 190 |

| Guanine (B1146940) | 135398634 |

| 6-Mercaptopurine | 667490 |

| Methylthioinosine monophosphate | 10091038 |

| S-adenosylmethionine | 34755 |

| Inosine monophosphate | 6030 |

| Adenosine monophosphate | 6083 |

Molecular and Cellular Mechanisms of Action of 6 Methylthioinosine

Inhibition of De Novo Purine (B94841) Biosynthesis (DNPS)

6-Methylthioinosine (6-MTI), primarily in its phosphorylated form, this compound monophosphate (MeTIMP), is a potent inhibitor of the de novo purine biosynthesis (DNPS) pathway. researchgate.netpharmgkb.org This pathway is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis and various cellular metabolic processes. MeTIMP is a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP) and is formed through the action of the enzyme thiopurine methyltransferase (TPMT). hmdb.ca

The primary target of MeTIMP within the DNPS pathway is the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (GPAT), which catalyzes the first committed step in purine synthesis. By inhibiting this enzyme, MeTIMP effectively blocks the entire de novo synthesis of purines. ump.edu.pl This antimetabolic effect is a key component of the cytotoxic and immunosuppressive actions of its parent compound, 6-mercaptopurine. researchgate.netnih.gov

The inhibitory effect of 6-MTI on DNPS can be observed in various cell types. For instance, studies on human leukemia cells have demonstrated that MeTIMP significantly contributes to the cytotoxic effects of 6-MP through the inhibition of DNPS. pharmgkb.org Furthermore, the sensitivity of cancer cells to DNPS inhibitors is influenced by the status of the enzyme methylthioadenosine phosphorylase (MTAP). nih.govnih.gov Cells deficient in MTAP are more reliant on the DNPS pathway for purine synthesis and, consequently, show increased sensitivity to inhibitors like 6-MP and its metabolite, MeTIMP. nih.govnih.govresearchgate.net This highlights the critical role of DNPS inhibition in the pharmacological activity of 6-MTI.

Downstream Effects on Adenosine (B11128) and Guanosine (B1672433) Triphosphate (ATP/GTP) Synthesis

A reduction in intracellular GTP pools has been specifically linked to the effects of 6-methylmercaptopurine (B131649) ribonucleoside (6-MMPR), a compound that, like 6-MTI, blocks the de novo purine pathway. nih.gov This depletion of GTP can have significant consequences for various cellular processes that are dependent on this high-energy molecule, including signal transduction, protein synthesis, and the formation of glycoproteins. nih.govnih.gov

Similarly, the synthesis of ATP is also compromised. The intricate balance between ATP and GTP pools is crucial for cellular homeostasis. For example, the conversion of IMP to AMP requires GTP, while the conversion of IMP to GMP requires ATP. Therefore, a disruption in the synthesis of one can affect the other, leading to a broader perturbation of nucleotide metabolism. nih.gov The depletion of these critical energy sources and building blocks for nucleic acid synthesis contributes significantly to the cytotoxic effects observed with compounds that inhibit de novo purine synthesis. nih.govnih.gov

Perturbation of Nucleotide Homeostasis

Beyond the direct inhibition of their synthesis, this compound and its metabolites contribute to a broader disruption of nucleotide homeostasis. nih.gov This perturbation extends to the balance of various purine and pyrimidine (B1678525) nucleotides within the cell. The intricate network of nucleotide metabolism is tightly regulated, and the introduction of a potent inhibitor like MeTIMP can have far-reaching consequences. d-nb.info

Studies have shown that while there isn't always a direct correlation between the cytotoxicity of thiopurines and the levels of MeTIMP or the incorporation of thioguanine nucleotides into DNA individually, a combined analysis suggests these factors together have a major influence. nih.govresearchgate.net This indicates a complex interplay of different mechanisms. The disruption of guanosine nucleotide homeostasis, in particular, has been highlighted as a potential contributor to the mechanism of action of thiopurines. researchgate.netnih.gov

Modulation of Intracellular Signaling Pathways

In addition to its metabolic effects, metabolites of thiopurines, including those related to this compound, have been shown to interfere with intracellular signaling pathways. One such pathway is the Rac1-Vav signaling cascade. nih.govresearchgate.net 6-Thioguanine (B1684491) nucleotides (TGNs), which are structurally related to the metabolites of 6-mercaptopurine, can bind to the small GTPase Rac1. researchgate.net This binding can lead to the inactivation of the Vav-Rac1 signaling pathway, which plays a crucial role in T-lymphocyte apoptosis. researchgate.net

The Vav family of proteins acts as guanine (B1146940) nucleotide exchange factors (GEFs) for Rho family GTPases, including Rac1. nih.gov The activation of Rac1 is a critical step in various cellular processes, including cell proliferation, cytoskeletal organization, and the activation of downstream signaling cascades like the c-Jun N-terminal kinase (JNK) pathway. nih.gov By interfering with this signaling nexus, thiopurine metabolites can modulate T-cell activation and induce apoptosis, contributing to their immunosuppressive effects. researchgate.net

Research has indicated that 6-mercaptopurine (6-MP), the parent compound of this compound, can induce the activation of mitogen-activated protein kinases (MAPKs). nih.gov MAPKs are a family of serine/threonine-specific protein kinases that play a central role in transducing extracellular signals into cellular responses, regulating processes like gene expression, cell proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com

The activation of MAPKs typically involves a three-tiered kinase cascade, where a MAPKKK activates a MAPKK, which in turn activates a MAPK. scienceopen.com Studies have shown that treatment with 6-MP leads to the time-dependent phosphorylation and activation of MEK1 and ERK1/2, which are key components of the conventional MAPK pathway. nih.gov This activation of the MAPK pathway appears to be involved in some of the downstream cellular effects of 6-MP, such as the induction of osteogenic differentiation in vascular smooth muscle cells. nih.govplos.org The activation of these kinases suggests a broader impact of thiopurine metabolites on cellular signaling networks beyond their direct antimetabolic effects. nih.gov

A downstream consequence of MAPK activation by 6-mercaptopurine (6-MP) is the phosphorylation of the transcription factor Cbfa1 (also known as Runx2). nih.govplos.org Cbfa1 is a critical transcription factor for osteoblast differentiation and bone formation. umich.edu

Studies have demonstrated that 6-MP treatment increases the expression and phosphorylation of Cbfa1. nih.govplos.org The phosphorylation of Cbfa1 is essential for its activity and its ability to bind to DNA and regulate the expression of its target genes, such as osteocalcin. nih.govnih.gov The MAPK pathway, specifically the MEK1/ERK1/2 cascade, has been shown to directly phosphorylate Cbfa1. nih.govnih.gov Therefore, the 6-MP-induced activation of MAPK leads to the subsequent phosphorylation and activation of Cbfa1. nih.gov This mechanism has been implicated in the induction of an osteo-chondrocyte-like phenotype in vascular smooth muscle cells, suggesting a role for this pathway in the off-target effects of thiopurines. nih.govplos.org

Activation of Mitogen-Activated Protein Kinases (MAPK)

Influence on Cellular Proliferation and Differentiation Processes

The purine analogue this compound (6-MTI) and its metabolites exert significant influence over fundamental cellular processes, including proliferation and differentiation. These effects are particularly pronounced in lymphoid cells and vascular smooth muscle cells, where the compound can alter normal physiological pathways. The mechanisms underlying these changes involve complex interactions with intracellular signaling and metabolic pathways.

This compound and its metabolites are recognized for their ability to suppress the proliferation of lymphoid cells. The primary mechanism behind this effect is the inhibition of de novo purine synthesis. nih.gov The metabolite S-methyl-thioinosine monophosphate (MeTIMP) is a potent inhibitor of this pathway, which is crucial for the synthesis of the purine nucleotides necessary for DNA and RNA replication in rapidly dividing cells like lymphocytes. naspghan.org By blocking the proliferation of various lymphocyte lines, these compounds exert an immunosuppressive effect. nih.govnaspghan.org

This inhibitory action has been observed in both B- and T-cell lines. For instance, studies using 5'-methylthioadenosine (MTA), a structurally related nucleoside, demonstrated a reversible, dose-dependent inhibition of growth in murine lymphoid cell lines. nih.gov This suggests a common pathway of action for these methylated thio-purine compounds in modulating lymphoid cell proliferation. The mechanism involves stopping the cell cycle and promoting apoptosis, the programmed cell death, which is the ultimate way thiopurines achieve their immunosuppressive effect. nih.gov

Table 1: Research Findings on the Effect of Methylated Thiopurines on Lymphoid Cells

| Compound/Metabolite | Cell Type | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| S-methyl-thioinosine monophosphate (MeTIMP) | Lymphocyte lines | Inhibition of proliferation | Potent inhibitor of purine de novo synthesis | naspghan.org |

| Thiopurines (general) | T-lymphocytes | Increased apoptosis | Inhibition of Rac1 signaling pathway | tandfonline.com |

| 5'-methylthioadenosine (MTA) | Murine lymphoid cells (B- and T-cell origin) | Reversible, dose-dependent growth inhibition | Not specified, but inhibits proliferation | nih.gov |

| Azathioprine (B366305) Derivatives (including MeTIMP) | Lymphoid cells | Blocks proliferation | Inhibition of de novo purine synthesis (ADT and GTP synthesis) | nih.gov |

Research has revealed that metabolites of 6-mercaptopurine, including 6-methyl-thio-inosine monophosphate, play a significant role in the trans-differentiation of vascular smooth muscle cells (VSMCs). This process involves the transformation of VSMCs into osteo-chondrocyte-like cells, which can lead to vascular mineralization. nih.gov

Studies conducted on rat vascular smooth muscle cells in vitro have shown that 6-mercaptopurine (6-MP), the precursor to this compound, induces the expression of transcription factors and proteins characteristic of osteo-chondrocytes. nih.govresearchgate.net This change in cell phenotype is accompanied by an increase in alkaline phosphatase activity and subsequent calcium deposition, which are hallmarks of mineralization. nih.govscience.gov The metabolic products of 6-MP, specifically 6-thioguanine nucleotides and 6-methyl-thio-inosine monophosphate, have been identified as having major impacts on this process of cellular calcification. nih.govscience.gov This trans-differentiation contributes to the pathologic process of vascular calcification, which is associated with conditions like arteriosclerosis. nih.gov

Table 2: Key Findings in 6-MP Induced Vascular Smooth Muscle Cell Trans-differentiation

| Experimental Model | Inducing Agent | Observed Effects | Key Metabolites Implicated | Reference |

|---|---|---|---|---|

| Rat Vascular Smooth Muscle Cells (in vitro) | 6-Mercaptopurine (6-MP) | Expression of osteo-chondrocyte-like transcription factors and proteins, increased alkaline phosphatase activity, calcium deposition. | 6-thioguanine nucleotides, 6-methyl-thio-inosine monophosphate | nih.govresearchgate.net |

| Rat Aortic Tissue (in vivo) | Azathioprine (prodrug of 6-MP) | Increased expression of core-binding factor α-1, alkaline phosphatase, and osteopontin; vessel calcification. | 6-thiouracil (via XO), implies ROS involvement | mdpi.com |

The cellular effects induced by the metabolic pathway of this compound are closely linked to the production of reactive oxygen species (ROS). The trans-differentiation of vascular smooth muscle cells and subsequent mineralization are processes dependent on ROS generation. nih.gov The catabolism of 6-mercaptopurine by the enzyme xanthine (B1682287) oxidase (XO) to 6-thiouracil results in the production of ROS. mdpi.comresearchgate.net

This induction of oxidative stress is a critical event. mdpi.com ROS act as signaling molecules that trigger intracellular pathways, including the activation of mitogen-activated kinases (MAPKs) and the phosphorylation of transcription factors like Cbfa1, which are involved in the osteogenic transformation of VSMCs. nih.govscience.gov Therefore, the generation of ROS is a key mechanistic link between the administration of 6-mercaptopurine and the observed changes in vascular cell phenotype and pathology. nih.govmdpi.com

Enzymology and Regulatory Mechanisms of 6 Methylthioinosine Metabolism and Biological Impact

Key Enzymes Governing 6-Methylthioinosine Formation and Interconversions

The metabolic pathway of 6-MTI involves several critical enzymes that regulate its synthesis and subsequent conversions. These include thiopurine methyltransferase (TPMT), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), inosine (B1671953) monophosphate dehydrogenase (IMPDH), purine (B94841) nucleoside phosphorylase (PNP), inosine triphosphate pyrophosphatase (ITPase), and xanthine (B1682287) oxidase (XO). The activity of these enzymes can vary among individuals, leading to different metabolic profiles and responses to thiopurine-based therapies.

Differential Activity and Modulation of Thiopurine Methyltransferase (TPMT)

Thiopurine methyltransferase (TPMT) plays a central role in the metabolism of thiopurines by catalyzing the S-methylation of compounds like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). nih.gov A key reaction mediated by TPMT is the methylation of 6-thioinosine 5'-monophosphate (6-TIMP) to produce this compound monophosphate (6-MeTIMP). reactome.org This conversion is significant because while 6-MeTIMP is considered an inactive metabolite in terms of its ability to be incorporated into DNA and RNA, it is a potent inhibitor of de novo purine synthesis. nih.govreactome.org

The activity of TPMT is subject to genetic polymorphism, which leads to significant interindividual variations in enzyme activity. researchgate.net These variations are crucial as they influence the balance between the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs) and the production of 6-MeTIMP. researchgate.net In the context of 6-MP metabolism, the formation of 6-MeTIMP by TPMT is a critical cytotoxic pathway. nih.gov However, for 6-TG, methylation by TPMT is considered a deactivation step. nih.gov Down-regulation of the TPMT gene has been shown to increase sensitivity to 6-TG but does not significantly affect sensitivity to 6-MP, highlighting the differential role of TPMT in the cytotoxicity of these two thiopurines. nih.gov

| Substrate | Product | Enzyme | Significance of Product |

|---|---|---|---|

| 6-thioinosine 5'-monophosphate (6-TIMP) | This compound monophosphate (6-MeTIMP) | Thiopurine Methyltransferase (TPMT) | Inhibitor of de novo purine synthesis. nih.govreactome.org |

| 6-mercaptopurine (6-MP) | Methylated metabolites (e.g., 6-MeTIMP) | Thiopurine Methyltransferase (TPMT) | Contributes significantly to the cytotoxic effects of 6-MP. nih.gov |

| 6-thioguanine (6-TG) | Methylthioguanosine monophosphate (meTGMP) | Thiopurine Methyltransferase (TPMT) | Deactivation of the drug. nih.gov |

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), also known as HPRT, is a key enzyme in the purine salvage pathway. genecards.org Its primary function is to catalyze the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). genecards.org In the metabolism of thiopurines, HGPRT is responsible for converting 6-mercaptopurine (6-MP) into 6-thioinosine monophosphate (6-TIMP). researchgate.netresearchgate.net This is a critical activation step, as 6-TIMP is a precursor for both the cytotoxic 6-thioguanine nucleotides (6-TGNs) and the de novo purine synthesis inhibitor, this compound monophosphate (6-MeTIMP). researchgate.netresearchgate.net

Deficiency in HGPRT can have significant implications for purine metabolism. nih.gov Studies on HGPRT-deficient lymphoblast lines have shown that when de novo purine synthesis is blocked by agents like this compound, the cells' growth is inhibited, a condition that cannot be reversed by the addition of adenine (B156593). nih.gov This suggests that in the absence of HGPRT activity, the generation of IMP, and subsequently guanylates, is insufficient to support cell growth, highlighting the importance of the purine salvage pathway. nih.gov

Involvement of Inosine Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. nih.gov It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine nucleotides. nih.gov In the context of thiopurine metabolism, IMPDH is strategically positioned to influence the fate of 6-thioinosine monophosphate (6-TIMP). researchgate.netnih.gov It is involved in the conversion of 6-TIMP towards the formation of 6-thioguanine nucleotides (6-TGNs). researchgate.net

The activity of IMPDH can influence the balance between methylated metabolites and phosphorylated metabolites of thiopurines. nih.gov A negative correlation has been observed between IMPDH activity in mononuclear cells and the concentration of this compound 5'-monophosphate (meTIMP) in red blood cells. nih.govnih.gov This suggests that higher IMPDH activity may lead to a decrease in the accumulation of meTIMP. However, the direct correlation between IMPDH activity and 6-TGN concentrations is not as clear, leading to questions about its precise role as a rate-limiting enzyme in the formation of 6-TGNs from 6-TIMP in all cell types. nih.govresearchgate.net Downregulation of IMPDH activity in cell lines has been associated with an increase in both meTIMP and 6-thioguanosine (B559654) monophosphate, challenging the conventional view of IMPDH as the sole rate-limiting enzyme in thiopurine phosphorylation. lu.se

Contribution of Purine Nucleoside Phosphorylase (PNP) in Specific Pathways

Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. nih.gov While human PNP does not typically metabolize 5'-methylthioinosine (B12296304) (MTI), the PNP from the malaria parasite Plasmodium falciparum (PfPNP) has been shown to be an exception. nih.govnih.gov

PfPNP can utilize 5'-methylthioinosine as a substrate, converting it to hypoxanthine. nih.govuniprot.org This is significant because P. falciparum relies on purine salvage for its survival and has a unique pathway where it can recycle purines from byproducts of polyamine synthesis, such as 5'-methylthioadenosine (MTA). nih.govresearchgate.net MTA is converted to MTI, which is then acted upon by PfPNP. nih.govresearchgate.net This dual functionality of PfPNP in both purine salvage and polyamine metabolism makes it a target for anti-malarial drug design. nih.gov

| Enzyme | Organism | Substrate | Product | Significance |

|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Plasmodium falciparum | 5'-methylthioinosine (MTI) | Hypoxanthine | Dual function in purine salvage and polyamine metabolism, making it an anti-malarial target. nih.govnih.govresearchgate.net |

Functions of Inosine Triphosphate Pyrophosphatase (ITPase)

Inosine triphosphate pyrophosphatase (ITPase) is a crucial enzyme for maintaining the fidelity of nucleotide pools within the cell. nih.gov It functions to remove non-canonical purine nucleoside triphosphates, such as inosine 5'-triphosphate (ITP) and deoxyinosine 5'-triphosphate (dITP), by hydrolyzing them to their corresponding monophosphates. nih.govd-nb.info

In the context of thiopurine metabolism, ITPase can act on thiopurine analogs. It has been shown to hydrolyze 6-thio-inosine 5'-triphosphate (6-thio-ITP) to 6-thio-IMP. ildcare.nlresearchgate.net However, its activity towards 6-methylthio-inosine-5'-triphosphate is significantly lower, indicating that 6-methylthio-ITP is a poor substrate for ITPase. ildcare.nlresearchgate.net This differential substrate specificity suggests that while ITPase can play a role in the metabolism of some thiopurine metabolites, its direct impact on the levels of methylated inosine triphosphates may be limited.

| Substrate | Enzyme | Vmax (µmol/mg protein/h) | KM (µM) | Vmax/KM |

|---|---|---|---|---|

| Inosine-5´-triphosphate | Human Erythrocyte ITPase | 1068 | 107 | 9.9 |

| 6-thio-inosine-5´-triphosphate | 512 | 283 | 1.8 | |

| 6-methylthio-inosine-5´-triphosphate | 335 | 924 | 0.4 |

Data from a study on the substrate specificity of human erythrocyte ITPase. researchgate.net

Interactions with Xanthine Oxidase (XO) Pathways

Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.com In the metabolism of 6-mercaptopurine (6-MP), XO plays a major catabolic role, converting a significant portion of 6-MP into the inactive metabolite 6-thiouric acid. plos.orgnih.gov This pathway competes with the anabolic pathways that lead to the formation of active metabolites like 6-thioguanine nucleotides (6-TGNs) and this compound monophosphate (6-MeTIMP). plos.org

Impact of Methylthioadenosine Phosphorylase (MTAP) on this compound Action

The enzyme methylthioadenosine phosphorylase (MTAP) plays a pivotal role in purine metabolism, and its functional status significantly dictates the cellular response to this compound (6-MeI) and its precursors. MTAP is a key enzyme in the salvage pathway that converts 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. Its absence, a common occurrence in various cancers due to the frequent deletion of the chromosomal region 9p21 where the MTAP gene is located, creates a specific metabolic vulnerability that can be exploited by agents targeting purine synthesis.

This compound is metabolized intracellularly to its active form, methylthioinosine monophosphate (MeTIMP). nih.govnih.gov MeTIMP is a potent inhibitor of de novo purine synthesis (DNPS), the metabolic pathway that synthesizes purine nucleotides from simpler precursors. nih.govnih.govcancerindex.org The influence of MTAP on this inhibitory action is profound.

In cells with functional MTAP (MTAP-positive), the purine salvage pathway is active, allowing cells to recycle purine bases from the breakdown of nucleic acids to generate new nucleotides. This salvage pathway provides an alternative source of purines, making the cells less dependent on the de novo pathway. Consequently, the inhibition of DNPS by MeTIMP is less cytotoxic in these cells.

Conversely, cells that are deficient in MTAP (MTAP-deleted) lack a functional purine salvage pathway for adenine and are therefore heavily reliant on DNPS to supply the necessary purine nucleotides for DNA, RNA, and energy metabolism. nih.govnih.govcancerindex.org This dependence makes MTAP-deleted cells exquisitely sensitive to inhibitors of DNPS. The blockage of this critical pathway by MeTIMP leads to purine starvation and subsequent cell death. nih.govnih.gov Therefore, the absence of MTAP activity directly amplifies the inhibitory effect of MeTIMP on de novo purine synthesis.

A direct consequence of the reliance on de novo purine synthesis is the heightened sensitivity of MTAP-deleted cells to this compound and its prodrugs, such as 6-mercaptopurine (6-MP) and 6-methylmercaptopurine (B131649) riboside (MMPR). nih.govnih.gov Research using various cancer cell line models has consistently demonstrated this phenotype.

For instance, studies on T-cell acute lymphoblastic leukemia (Jurkat) and lung cancer (A549) cell lines, which are naturally MTAP-deficient, showed that re-introducing and expressing a functional MTAP enzyme made the cells more resistant to 6-MP and MMPR. nih.govaacrjournals.org Conversely, the MTAP-deficient versions of these cells displayed markedly increased sensitivity to these drugs. nih.govnih.govaacrjournals.org The IC50 values for MMPR were found to be over 20-fold lower in MTAP-deficient soft tissue sarcoma cells compared to their MTAP-positive counterparts. nih.gov This differential sensitivity is a direct result of the metabolic state of the cells; with the primary purine supply route blocked by MeTIMP, the MTAP-deleted cells are unable to compensate via the salvage pathway, leading to enhanced cytotoxicity. nih.govaacrjournals.org

Table 1: Impact of MTAP Status on Cellular Sensitivity to Purine Synthesis Inhibitors

| Cell Line Model | MTAP Status | Drug Agent | Observed Outcome | Reference |

| Jurkat (Leukemia) | MTAP-deficient | 6-Mercaptopurine (6-MP) | Markedly higher sensitivity | nih.govaacrjournals.org |

| Jurkat (Leukemia) | MTAP-expressing | 6-Mercaptopurine (6-MP) | Increased resistance | nih.govaacrjournals.org |

| A549 (Lung Cancer) | MTAP-deficient | 6-Mercaptopurine (6-MP) | Markedly higher sensitivity | nih.govaacrjournals.org |

| A549 (Lung Cancer) | MTAP-expressing | 6-Mercaptopurine (6-MP) | Increased resistance | nih.govaacrjournals.org |

| Soft Tissue Sarcoma | MTAP-deficient | 6-Methylmercaptopurine Riboside (MMPR) | >20-fold lower IC50 (higher sensitivity) | nih.gov |

| Soft Tissue Sarcoma | MTAP-expressing | 6-Methylmercaptopurine Riboside (MMPR) | >20-fold higher IC50 (lower sensitivity) | nih.gov |

The purine salvage pathway functions to recycle purine bases, such as hypoxanthine and guanine, by converting them into their corresponding nucleotides. nih.govfrontiersin.org This pathway is critical for understanding the mechanism of action of this compound in different cellular contexts. Hypoxanthine, a naturally occurring purine derivative, can be converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), thus feeding directly into the purine nucleotide pool. frontiersin.orgnih.gov

In the context of MTAP-deleted cells treated with MMPR or 6-MP, the cytotoxic effects stemming from the inhibition of de novo purine synthesis can be significantly mitigated by the addition of exogenous hypoxanthine. nih.govaacrjournals.org Studies have shown that supplementing the culture medium with hypoxanthine "rescues" the MTAP-deficient cells from drug-induced death. nih.govaacrjournals.org This rescue occurs because the supplied hypoxanthine allows the cells to bypass the MeTIMP-induced block in the de novo pathway by using the HPRT-mediated salvage pathway to produce the essential IMP. aacrjournals.org This finding provides strong evidence that the primary cause of cell death in this context is the inhibition of DNPS. nih.govaacrjournals.org In contrast, in MTAP-positive cells, the response to the drugs is less affected by hypoxanthine supplementation, as their endogenous salvage capabilities are already intact.

Cellular Sensitivity in MTAP-Deleted Phenotypes

Broader Enzymatic Regulatory Networks

The biological impact of this compound is not confined to its direct interaction with purine synthesis but is also intertwined with broader metabolic networks, including the regulation of essential methyl donors like S-Adenosylmethionine.

S-Adenosylmethionine (SAM or AdoMet) is a universal methyl donor, critical for the methylation of DNA, RNA, proteins, and other metabolites. mdpi.comcaldic.com It is synthesized from methionine and adenosine (B11128) triphosphate (ATP). caldic.com The metabolism of this compound is linked to SAM synthesis through a complex regulatory loop involving ATP levels and the enzyme thiopurine methyltransferase (TPMT).

The inhibition of de novo purine synthesis by methylthioinosine monophosphate (MeTIMP) can lead to a depletion of the intracellular pool of purine nucleotides, including ATP. researchgate.net Since ATP is a required substrate for the synthesis of SAM, a significant reduction in its availability can, in turn, limit the production of SAM. caldic.comresearchgate.net

Furthermore, SAM itself acts as a positive allosteric modulator of TPMT, the enzyme responsible for the methylation of 6-mercaptopurine to form this compound. researchgate.net This creates a feedback mechanism:

6-mercaptopurine is converted to this compound, which is then converted to MeTIMP.

MeTIMP inhibits DNPS, leading to lower ATP levels. researchgate.net

Lower ATP levels can reduce the rate of SAM synthesis. researchgate.net

A potential decrease in SAM levels could then reduce the activity of TPMT, thus affecting the rate of this compound production itself.

This interplay demonstrates that the metabolic consequences of this compound activity extend beyond purine pathways, influencing the cell's fundamental methylation capacity through its connection to SAM synthesis.

Biological Activities of 6 Methylthioinosine in in Vitro and Preclinical Models

Antiviral Properties

6-Methylthioinosine and its derivatives have shown promising antiviral activity against a range of viral pathogens. Its mechanisms of action are primarily centered on the disruption of viral replication and interference with essential viral enzymes.

Efficacy Against Diverse Viral Pathogens (e.g., HIV/AIDS)

This compound has demonstrated a broad spectrum of antiviral activity. A derivative, 6-Methylthio-IDP, has been noted for its potent antiviral properties against various viral pathogens, including HIV/AIDS. The mechanism is attributed to its ability to impede the viral replication cycle. Furthermore, research into purine (B94841) derivatives has highlighted their potential as anti-HIV-1 agents in vitro. nih.gov

Studies have also shown the efficacy of this compound and related sulphur-containing purine nucleosides against influenza viruses, where they extensively inhibit viral replication. mdpi.com In the context of the Zika virus, 6-methylmercaptopurine (B131649) riboside (6MMPr) has been identified as an effective inhibitor of viral replication. nih.gov

Inhibition of Viral Replication Cycle Mechanisms

The primary antiviral mechanism of this compound and its parent compounds involves the inhibition of the viral replication cycle. nih.gov As a purine analog, it can interfere with the synthesis of viral nucleic acids, a critical step for the propagation of viruses. nih.gov The metabolic products of 6-MP, including 6-thioinosine 5′-monophosphate (TIMP), can be incorporated into viral DNA and RNA, leading to the inhibition of DNA repair, replication, and transcription. nih.gov This disruption of the machinery used for viral replication within the host cell is a key aspect of its antiviral effect. nih.gov

For instance, in studies with the respiratory syncytial virus (RSV), 6-MP demonstrated the ability to hinder the replication and/or transcription phase of the viral genome. nih.gov Similarly, against influenza A virus, derivatives of its parent compound were found to selectively disrupt the synthesis and maturation of viral glycoproteins without affecting the viral RNA levels. nih.gov

Competitive Inhibition of Viral Proteases (e.g., SARS-CoV PLpro)

While direct studies on this compound are limited, its parent compounds, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), have been identified as competitive inhibitors of the papain-like protease (PLpro) of coronaviruses, such as SARS-CoV. mdpi.com This enzyme is crucial for the viral replication cycle, making it a significant therapeutic target. mdpi.com The inhibition by these thiopurines is selective and reversible. mdpi.com The SARS-CoV-2 PLpro is responsible for cleaving the viral polyprotein and also interferes with the host's innate immune responses by removing ubiquitin and ISG15 modifications from host proteins. frontiersin.orgmdpi.com Small molecule inhibitors targeting PLpro have been shown to significantly reduce viral loads in SARS-CoV-2 infection models. frontiersin.org

Immunomodulatory Effects

This compound, through its metabolic pathway linked to thiopurines, exerts significant immunomodulatory effects, primarily by targeting lymphocyte function.

Disruption of Lymphocyte Proliferation

A key immunomodulatory effect of thiopurines, including the metabolic pathway involving this compound, is the disruption of lymphocyte proliferation. nih.gov The metabolite methylthioinosine monophosphate (MeTIMP) is a potent inhibitor of de novo purine synthesis. researchgate.net This inhibition of purine synthesis effectively blocks the proliferation of lymphoid cells, which are crucial components of the immune response. nih.gov By disrupting the proliferation of these key immune cells, 6-MP and its derivatives can suppress inflammatory processes. nih.gov This anti-proliferative effect is a cornerstone of their use in autoimmune diseases. nih.gov

Antitumor Activities

In addition to its antiviral and immunomodulatory properties, this compound has demonstrated antitumor activities in preclinical models. Its mechanism of action in this context is also linked to its role as a purine antimetabolite.

The metabolite of this compound, 6-Methylthio-IMP, acts as an antimetabolite that inhibits the de novo synthesis of purines, which has been shown to have an antitumor effect in vivo.

In a preclinical study using a mouse model of leukemia (L1210), this compound demonstrated antileukemic activity. nih.gov Notably, its antitumor effect was significantly potentiated when used in combination with Amphotericin B. The combination therapy resulted in a 75% increase in the lifespans of the mice, which was substantially greater than the effects of this compound (38% increase) or Amphotericin B (2% increase) when administered alone. nih.gov This suggests a synergistic interaction between the two compounds in combating leukemia cells. nih.gov

Further preclinical research has explored the use of 6-methylmercaptopurine riboside (MMPR) to enhance the efficacy of other chemotherapeutic agents like fluorouracil (5-FU) by modulating intracellular nucleotide pools. scilit.com

Table 1: Antitumor Activity of this compound in a Preclinical Model

| Treatment Group | Animal Model | Cancer Type | Outcome | Percentage Increase in Lifespan |

| This compound | Mice | Leukemia L1210 | Antileukemic activity | 38% |

| Amphotericin B | Mice | Leukemia L1210 | Minimal effect | 2% |

| This compound + Amphotericin B | Mice | Leukemia L1210 | Potentiated antileukemic activity | 75% |

Inhibition of Cancer Cell Growth

This compound (6-MMPR), a purine analogue, has demonstrated the ability to inhibit the growth of cancer cells in various preclinical studies. Its mechanism of action is multifaceted, primarily involving the inhibition of crucial cellular processes required for tumor progression.

One of the key ways 6-MMPR exerts its anti-cancer effects is through the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov In vitro studies have shown that 6-MMPR can inhibit the proliferation of endothelial cells induced by fibroblast growth factor-2 (FGF2), a potent angiogenic factor. nih.gov It also delays the repair of mechanically wounded endothelial cell monolayers and prevents the formation of capillary-like structures on Matrigel. nih.gov Furthermore, in vivo models, such as the chick embryo chorioallantoic membrane assay, have confirmed that 6-MMPR can inhibit vascularization and even cause the regression of newly formed blood vessels. nih.gov This anti-angiogenic activity is linked to its ability to interfere with FGF2-induced intracellular signaling by inhibiting the phosphorylation of extracellular signal-regulated kinase-2 (ERK2). nih.gov

In the context of hematological malignancies, this compound has been investigated as a model compound to understand the mechanisms of differentiation-inducing agents. For instance, its phosphorylated form is considered necessary for inducing differentiation in myeloid leukemia cells. aacrjournals.org Studies on the related compound 6-benzylthioinosine (B1197294) (6BT) showed significant growth inhibition of HL-60 leukemia cells, causing an accumulation of cells in the G0-G1 phase of the cell cycle. aacrjournals.org While not this compound itself, these findings with a similar compound suggest a potential mechanism for growth inhibition.

The primary metabolite of 6-mercaptopurine (6-MP), this compound monophosphate (MeTIMP), is a potent inhibitor of de novo purine synthesis (DNPS). cancerindex.orgnih.govnih.govresearchgate.netaacrjournals.orgmdpi.com This pathway is critical for producing the building blocks of DNA and RNA, and its inhibition leads to cell death. cancerindex.orgnih.govnih.govresearchgate.netaacrjournals.org By blocking this synthesis pathway, the metabolic products of compounds like 6-MP, including MeTIMP, can have significant anti-proliferative and cytotoxic effects on cancer cells. plos.org

Table 1: In Vitro and In Vivo Anti-Cancer Effects of this compound (6-MMPR)

| Model System | Cell/Tissue Type | Observed Effect | Key Findings | Reference(s) |

| In Vitro | Endothelial GM 7373 Cells | Inhibition of Proliferation | Inhibited FGF2-induced proliferation. | nih.gov |

| In Vitro | Murine Brain Microvascular Endothelial Cells | Inhibition of Sprout Formation | Inhibited the formation of solid sprouts in fibrin (B1330869) gel. | nih.gov |

| In Vitro | Murine Aortic Endothelial Cells | Inhibition of Capillary Formation | Inhibited the formation of capillary-like structures on Matrigel. | nih.gov |

| In Vitro | Murine Aortic Endothelial Cells | Inhibition of Signaling | Inhibited FGF2-induced phosphorylation of ERK2. | nih.gov |

| In Vivo | Chick Embryo Chorioallantoic Membrane | Inhibition of Angiogenesis | Inhibited overall vascularization and blood vessel formation induced by tumor grafts. | nih.gov |

| In Vivo | Rabbit Cornea | Regression of Neovascularization | Topical administration caused regression of newly formed blood vessels. | nih.gov |

| In Vitro | HL-60 Leukemia Cells (related compound 6BT) | Growth Inhibition & Cell Cycle Arrest | Led to significant growth inhibition and accumulation of cells in G0-G1 phase. | aacrjournals.org |

Synergistic Effects with Co-administered Agents (e.g., Amphotericin B)

The efficacy of this compound can be enhanced when used in combination with other therapeutic agents. A notable example of this synergy is its interaction with Amphotericin B, a polyene antifungal agent. nih.gov

In a preclinical study using a mouse model of L1210 leukemia, the combination of this compound and Amphotericin B demonstrated a significant potentiation of antileukemic activity. nih.gov When administered alone, this compound produced a 38% increase in the lifespan of the leukemic mice, while Amphotericin B alone resulted in only a 2% increase. nih.gov However, when the two agents were co-administered, they produced a 75% increase in lifespan, an effect substantially greater than the additive effects of the individual drugs, indicating a strong synergistic relationship. nih.gov

This potentiation was specific to this compound, as other sulfur-containing ribonucleosides tested in the same study, such as 6-thiocyanatoguanine and 6-thiocyanatopurine, did not show augmented antitumor effects when combined with Amphotericin B. nih.gov The strategy of combining agents to achieve a synergistic effect is a promising approach to enhance therapeutic outcomes. nih.gov For instance, combining Amphotericin B with other compounds has been explored to reduce its required dose and associated toxicity in antifungal therapies. nih.govuic.edu

Table 2: Synergistic Antileukemic Effect of this compound and Amphotericin B in L1210 Mouse Model

| Treatment Group | Increase in Lifespan (%) | Synergy Observed | Reference(s) |

| Amphotericin B alone | 2% | - | nih.gov |

| This compound alone | 38% | - | nih.gov |

| This compound + Amphotericin B | 75% | Yes | nih.gov |

Differential Cytosensitivity in Tumor Cells with Specific Genetic Aberrations (e.g., MTAP deletion)

A critical factor influencing the cytotoxic effects of this compound and related thiopurines is the genetic makeup of the cancer cells, particularly the status of the methylthioadenosine phosphorylase (MTAP) gene. cancerindex.orgnih.govnih.govresearchgate.net The MTAP gene is frequently deleted in a wide range of cancers, including leukemias, lymphomas, and various solid tumors. cancerindex.orgnih.gov

MTAP plays a crucial role in the salvage of purines. researchgate.net Tumor cells that have lost the MTAP gene (MTAP-deficient) become heavily dependent on the de novo synthesis pathway for their supply of purines. cancerindex.orgnih.govnih.govresearchgate.net This creates a specific vulnerability that can be exploited therapeutically.

This compound is a metabolite of 6-mercaptopurine (6-MP), and its phosphorylated form, methylthioinosine monophosphate (MeTIMP), is a powerful inhibitor of de novo purine synthesis. cancerindex.orgnih.govnih.govresearchgate.netaacrjournals.org Consequently, MTAP-deficient cancer cells exhibit a markedly increased sensitivity to agents like 6-MP or its riboside form, which is converted intracellularly to MeTIMP. cancerindex.orgnih.govnih.govresearchgate.net

Studies using paired cell lines, where MTAP-deficient cells were compared to their counterparts engineered to express MTAP, have confirmed this differential sensitivity. In both T-cell acute lymphoblastic leukemia (Jurkat) and lung cancer (A549) cell lines, the MTAP-deficient versions were significantly more sensitive to the cytotoxic effects of 6-MP. nih.govnih.govresearchgate.net This increased sensitivity in MTAP-deficient cells could be partially reversed by supplying hypoxanthine (B114508), which allows cells to bypass the block in de novo synthesis via the salvage pathway, further supporting the mechanism of action. nih.govresearchgate.netaacrjournals.org These findings suggest that the deletion of the MTAP gene serves as a predictive biomarker for enhanced sensitivity to thiopurines whose cytotoxicity is driven by the inhibition of de novo purine synthesis. cancerindex.orgnih.govnih.govresearchgate.net

Table 3: Differential Cytotoxicity based on MTAP Gene Status

| Cell Line | Genetic Status | Sensitivity to 6-MP/6-MMPR | Underlying Mechanism | Reference(s) |

| Jurkat (T-cell leukemia) | MTAP-deficient | Markedly Higher | Dependence on de novo purine synthesis, which is inhibited by MeTIMP. | nih.govnih.govresearchgate.net |

| Jurkat (T-cell leukemia) | MTAP-proficient | Lower | Functional purine salvage pathway reduces dependence on de novo synthesis. | nih.govnih.govresearchgate.net |

| A549 (Lung Cancer) | MTAP-deficient | Markedly Higher | Dependence on de novo purine synthesis, which is inhibited by MeTIMP. | nih.govnih.govresearchgate.net |

| A549 (Lung Cancer) | MTAP-proficient | Lower | Functional purine salvage pathway reduces dependence on de novo synthesis. | nih.govnih.govresearchgate.net |

Advanced Research Methodologies and Analytical Approaches for 6 Methylthioinosine Studies

Quantification and Profiling of 6-Methylthioinosine and its Metabolites

Accurate quantification and comprehensive profiling of this compound and its related metabolites are fundamental to elucidating their roles in cellular processes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for these analyses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiopurine metabolites from biological matrices. diva-portal.org Various HPLC methods have been developed to measure this compound and its phosphorylated forms, often in red blood cells (RBCs) where they tend to concentrate. diva-portal.orgresearchgate.net

Ion-pairing reversed-phase HPLC is a common approach. diva-portal.org This method allows for the separation of highly polar nucleotide metabolites, such as methylthioinosine monophosphate (meTIMP), diphosphate (B83284) (meTIDP), and triphosphate (meTITP). diva-portal.org In one such method, tetrabutylammonium (B224687) ions are used as the ion-pairing agent to facilitate the separation of these anionic compounds on a reversed-phase column. diva-portal.org Detection is typically achieved using UV absorption. diva-portal.orgnih.gov

The sensitivity of HPLC methods is critical for detecting the often low concentrations of these metabolites in patient samples. For instance, a developed HPLC assay could detect 6-thioinosine monophosphate with a sensitivity of 5-10 pmol. nih.gov Another method reported limits of quantification (LOQ) for meTIMP, meTIDP, and meTITP at 30, 30, and 40 pmol per 8x10^8 RBCs, respectively. diva-portal.org

Sample preparation is a critical step for accurate HPLC analysis. It often involves isolating RBCs, followed by protein precipitation using agents like dichloromethane (B109758) and methanol (B129727) or perchloric acid. diva-portal.orgru.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to HPLC with UV detection, making it an invaluable tool for the comprehensive profiling of this compound and its metabolites. acs.orgnih.gov This technique allows for the simultaneous quantification of multiple thiopurine nucleotides in a single run. acs.org

Several LC-MS/MS methods have been developed to analyze a panel of thiopurine metabolites, including the mono-, di-, and triphosphate forms of methylthioinosine. acs.orgresearchgate.netresearchgate.net These methods are crucial for understanding the complex metabolic pathways of thiopurine drugs. researchgate.net For instance, a highly specific and sensitive LC-MS/MS method was developed for the simultaneous quantification of eleven thiopurine nucleotides, including those of methylthioinosine. acs.org

The use of stable isotope-labeled internal standards is a key feature of robust LC-MS/MS assays, ensuring high accuracy and precision. acs.orgnih.gov One study reported achieving an intra- and inter-assay variability below 8% and an accuracy of 92% to 107% using this approach. acs.org

Sample preparation for LC-MS/MS analysis often involves acid hydrolysis to release the purine (B94841) bases from their nucleotide forms. nih.govresearchgate.net However, methods have also been developed for the direct analysis of the intact nucleotides. acs.org The stability of the analytes during sample preparation is a critical consideration, with stabilizers such as EDTA and dithiothreitol (B142953) (DTT) often added. researchgate.net

Cellular and Biochemical Assay Systems

To understand the biological effects of this compound, a variety of cellular and biochemical assays are employed. These assays provide insights into its impact on cell viability, enzyme activities, and metabolic pathways.

In Vitro Cellular Sensitivity and Proliferation Assays

In vitro assays using various cell lines are fundamental for determining the cytotoxic and anti-proliferative effects of this compound and its precursors. nih.govaacrjournals.org These assays typically involve exposing cultured cells to the compound and measuring the resulting effects on cell growth and viability. nih.govplos.org

Cytotoxicity assays are used to compare the sensitivity of different cell lines to thiopurines and their metabolites. nih.govaacrjournals.org For example, studies have compared the sensitivity of cell lines with varying expression levels of methylthioadenosine phosphorylase (MTAP) to 6-mercaptopurine (B1684380) (6-MP) and methyl mercaptopurine riboside (MMPR), the latter of which is converted intracellularly to MeTIMP. nih.govaacrjournals.orgrutgers.edu These studies have shown that MTAP-deficient cells exhibit markedly higher sensitivity to these compounds. nih.govaacrjournals.org

Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting using methods like the Trypan blue exclusion assay. tcichemicals.comunits.it Research has demonstrated that this compound and its related compounds can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.govnih.gov

Enzyme Activity Measurements (e.g., TPMT, IMPDH, HGPRT, PNP)

The metabolic fate and activity of this compound are governed by several key enzymes. Measuring the activity of these enzymes in cellular systems is crucial for understanding the inter-individual variability in response to thiopurine drugs.

Thiopurine S-methyltransferase (TPMT): This enzyme is responsible for the S-methylation of thiopurines, a key step in their metabolism. researchgate.net TPMT activity can be measured using radiochemical enzymatic assays, which quantify the methylation of a substrate like 6-mercaptopurine. pharmgkb.org Individuals with lower TPMT activity tend to have decreased levels of methylated metabolites like methylthioinosine monophosphate (meTIMP). pharmgkb.org

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is also involved in the conversion of 6-thioinosine monophosphate (TIMP) to thioguanine nucleotides. mdpi.comnih.gov Its activity can be assessed in patient cells. nih.gov

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is crucial for the salvage pathway of purine synthesis and is involved in the conversion of 6-mercaptopurine to 6-thioinosine monophosphate. mdpi.comump.edu.pl HGPRT activity can be measured in red blood cells and has been correlated with treatment outcomes. nih.govoup.com

Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the phosphorolytic cleavage of purine nucleosides. nih.gov In some organisms, like Plasmodium, PNP is involved in the metabolism of methylthiopurines, converting 5'-methylthioinosine (B12296304) to hypoxanthine (B114508). nih.gov Enzymatic assays for PNP typically measure the phosphorolysis of a substrate like inosine in a coupled reaction. nih.gov

Biochemical Assessment of De Novo Purine Synthesis Inhibition

A primary mechanism of action for this compound's active metabolite, MeTIMP, is the inhibition of de novo purine synthesis (DNPS). nih.govaacrjournals.orgnih.gov The inhibitory effect of MeTIMP on DNPS is a key contributor to the cytotoxic effects of thiopurine drugs. mdpi.comresearchgate.net

The inhibition of DNPS can be assessed biochemically. One common method involves the use of cell lines that are dependent on DNPS for survival, particularly in hypoxanthine-depleted media. nih.gov In such systems, the addition of an external source of purines, like hypoxanthine, can rescue the cells from the toxic effects of DNPS inhibitors. aacrjournals.orgnih.gov This rescue effect provides evidence that the compound's cytotoxicity is at least partially due to the inhibition of this pathway. aacrjournals.org

Studies have shown that cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP) are particularly sensitive to DNPS inhibitors. aacrjournals.orgnih.gov This is because MTAP-deficient cells are more reliant on the de novo pathway for purine synthesis. nih.gov Therefore, comparing the sensitivity of MTAP-positive and MTAP-deficient cell lines to this compound or its precursors can provide a robust biochemical assessment of DNPS inhibition. nih.govaacrjournals.org

Spectroscopic and Biophysical Characterization

The investigation of this compound's behavior upon light absorption and its subsequent energy dissipation pathways relies on a suite of sophisticated spectroscopic and biophysical techniques. These methods provide critical insights into the molecule's electronic structure and excited-state dynamics, which are fundamental to understanding its potential photochemical activity.

Broadband Transient Absorption Spectroscopy for Photochemical Relaxation Pathways

Broadband transient absorption spectroscopy is a powerful technique used to study the photoinduced processes of this compound following the absorption of UVB radiation. researchgate.netrsc.org This method allows for the monitoring of short-lived transient species on timescales ranging from femtoseconds to microseconds, providing a detailed picture of the electronic relaxation mechanisms. chemrxiv.orgnih.gov

Upon UVB excitation, the initial excited state of this compound is populated. Subsequent relaxation pathways may involve internal conversion, intersystem crossing to triplet states, or fluorescence. nih.gov Studies have shown that S⁶-methylation, as in this compound, influences these pathways. Specifically, it has been observed to decrease the rate of populating the lowest-energy triplet state when compared to its non-methylated counterpart, 6-thioguanosine (B559654), and other sulfur-substituted prodrugs. researchgate.netrsc.org This suggests that the methyl group alters the electronic properties and spin-orbit coupling within the molecule, thereby affecting the efficiency of intersystem crossing. case.edu The technique helps to construct a sequential kinetic model of the excited-state dynamics, elucidating the flow of energy from the initially populated state back to the ground state or to other reactive states. researchgate.net

Steady-State Absorption and Emission Measurements

Steady-state absorption and emission measurements are fundamental techniques that complement transient absorption studies by providing information about the ground and excited states of this compound. researchgate.netrsc.org

Steady-State Absorption: The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs to transition to its electronic excited states. For this compound, S⁶-methylation causes a blueshift in the ground-state absorption spectrum compared to sulfur-substituted prodrugs like 6-thioguanosine. researchgate.netrsc.org For instance, 6-thioguanine (B1684491) has an absorption maximum at 341 nm, while 6-methylthioguanine's maximum is shifted to 310 nm. nih.govacs.org This shift indicates that the energy gap between the ground and excited states is larger in the methylated compound. researchgate.net These experimental spectra are often compared with calculated vertical excitation energies to validate theoretical models. rsc.org

Steady-State Emission: Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its lowest singlet excited state back to the ground state. In contrast to 6-thioguanine, which shows negligible fluorescence, 6-methylthioguanine (B125323) exhibits a noticeable fluorescence emission. nih.govacs.orgresearchgate.net The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, has been determined for 6-methylthioguanine, providing a measure of the efficiency of this radiative decay pathway. nih.gov The presence of fluorescence in the methylated compound, and its absence in the non-methylated analog, further highlights the significant influence of the methyl group on the excited-state relaxation dynamics. acs.orgresearchgate.net

Computational and Systems Biology Approaches

To complement experimental findings, computational and systems biology approaches are indispensable for a deeper understanding of this compound's properties and its role in broader biological networks.

Modeling Electronic Relaxation Mechanisms and Excited State Dynamics

Computational chemistry plays a crucial role in elucidating the electronic relaxation mechanisms and excited-state dynamics of this compound. case.edu High-level ab initio calculations are employed to map the potential energy surfaces of the molecule's excited states. nih.gov These calculations help to identify the various decay pathways available to the molecule after it absorbs light, including pathways that lead back to the ground state and those that populate reactive triplet states. mdpi.com

For sulfur-substituted nucleobases, a common relaxation pathway involves an initial excitation to a bright S₂(ππ) state, followed by internal conversion to a dark S₁(nπ) state, which then acts as a gateway for efficient intersystem crossing to the triplet manifold. nih.govmdpi.com However, in the case of this compound, calculations of vertical excitation energies, including solvent effects, suggest that the methylation of the sulfur atom raises the energy of the ¹(nSπ) state above that of the lowest-energy ¹(πSπ) state. researchgate.net This alteration in the energy ordering of the excited states is a key factor in the modified photochemical behavior of this compound compared to its non-methylated counterparts. rsc.org Furthermore, computational models can calculate spin-orbit couplings between singlet and triplet states, which are critical for predicting the rates of intersystem crossing. nih.gov These theoretical investigations provide a framework for interpreting experimental results from transient absorption spectroscopy. researchgate.netrsc.org

Development of Dynamic Biochemical Models for Thiopurine Metabolism

Systems biology approaches are utilized to construct dynamic biochemical models of thiopurine metabolism. nih.govresearchgate.net These models aim to simulate the complex network of enzymatic reactions that thiopurines, including the metabolic precursors to this compound, undergo within the cell. ncl.ac.uk The metabolism of thiopurines is intricate, involving competing pathways such as the conversion to active thioguanine nucleotides (TGNs) and the methylation pathway catalyzed by thiopurine S-methyltransferase (TPMT), which leads to the formation of methylated metabolites like this compound monophosphate (meTIMP). diva-portal.orgplos.orgmdpi.com

These models integrate experimental data on enzyme kinetics, metabolite concentrations, and genetic variations to understand how these factors collectively influence drug efficacy and toxicity. nih.govresearchgate.net For example, such models can explore the interplay between the formation of cytotoxic TGNs and the accumulation of meTIMP, which can inhibit de novo purine synthesis. mdpi.comresearchgate.net By simulating the metabolic flux through different pathways, these models can help to predict how genetic polymorphisms in enzymes like TPMT or variations in the activity of other enzymes involved in nucleotide homeostasis might affect an individual's response to thiopurine therapy. nih.govresearchgate.net The ultimate goal of these models is to improve our understanding of the mechanisms of action of thiopurines in relevant tissues and to facilitate a more personalized approach to treatment. nih.govresearchgate.net

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the enzymatic processes involved in the metabolism of this compound and the broader implications of thiopurine therapy. These approaches allow researchers to investigate the genetic basis for individual differences in drug metabolism and response.

A key focus of genetic research in this area is the enzyme thiopurine S-methyltransferase (TPMT), which is responsible for the S-methylation of thiopurines, a critical step in their metabolism. ildcare.nldiva-portal.org Genetic polymorphism in the TPMT gene leads to significant inter-individual variations in enzyme activity. diva-portal.orgoup.com Molecular biology techniques, such as PCR-based methods and direct gene sequencing, are used to identify single nucleotide polymorphisms (SNPs) and other genetic variants in the TPMT gene. diva-portal.orgoup.com These genetic variations can result in decreased or absent TPMT enzyme activity. ildcare.nlresearchgate.net

Individuals who inherit deficient TPMT alleles are at a higher risk of accumulating excessive levels of active thioguanine nucleotides when treated with standard doses of thiopurines, which can lead to severe toxicity. ildcare.nlresearchgate.net Genotyping and phenotyping assays are therefore employed to identify patients with these genetic variations, allowing for dose adjustments to mitigate adverse effects. diva-portal.orgresearchgate.net The study of the TPMT gene has become a classic example in the field of pharmacogenetics, demonstrating how genetic information can be used to guide drug therapy. ildcare.nl

Furthermore, broader genomic and molecular approaches, including transcriptomics and proteomics, are used to study the expression and function of genes and proteins involved in the entire thiopurine metabolic network. uniroma1.it Techniques like CRISPR-Cas9 gene editing can be used to create cell models with specific genetic modifications to study the function of particular enzymes and transporters in thiopurine metabolism and action. uniroma1.itbiorxiv.org These advanced molecular tools are essential for dissecting the complex cellular responses to thiopurines and for identifying new genetic markers that may influence treatment outcomes. tandfonline.comnih.gov

Inducible Gene Expression Systems for Enzyme Studies (e.g., MTAP, TPMT)

Inducible gene expression systems are powerful tools in the study of enzymes like Methylthioadenosine Phosphorylase (MTAP) and Thiopurine S-methyltransferase (TPMT), which are central to the metabolism of this compound and related compounds. These systems allow for the controlled expression of a target gene, enabling researchers to study the specific function of a protein in cellular processes such as differentiation, proliferation, and apoptosis. researchgate.netnih.gov This is particularly advantageous over stable expression systems as they are often reversible, more efficient, and have fewer side effects like cell death or delayed growth. nih.gov

Several inducible systems are commonly used in mammalian cells. The tetracycline (B611298) (Tet)-inducible system is a popular choice, operating in two main configurations: Tet-On and Tet-Off. nih.gov In the Tet-On system, gene expression is activated by the addition of tetracycline or its analog, doxycycline. Conversely, in the Tet-Off system, the presence of the inducer suppresses gene expression. Another system utilizes cumate, a small molecule, to control gene expression. nih.gov Light-switchable systems offer temporal and spatial control of gene expression with high precision. nih.gov Furthermore, systems based on protein-protein interactions, such as those regulated by rapamycin (B549165) or abscisic acid, provide another layer of control. nih.gov For gene knockdown studies, inducible expression of short hairpin RNA (shRNA) can be employed to transiently suppress the expression of a specific gene. nih.gov

In the context of MTAP research, inducible expression systems have been used to investigate its role in cancer. For instance, the forced overexpression of MTAP in superficial spreading melanoma (SSM) cells, which often exhibit deletions in the MTAP gene, has been shown to reduce cell growth. aacrjournals.org This was achieved by using lentiviral vectors to introduce and ectopically express MTAP in an SSM cell line. aacrjournals.org

Similarly, inducible systems have been instrumental in studying TPMT. A human embryonic kidney cell line with inducible TPMT expression was used to investigate the effects of thiopurine drugs on DNA methylation. researchgate.net This approach allowed researchers to control TPMT expression levels and observe the resulting changes in cellular processes. It's important to note that the inducers themselves, such as muristerone A and ponasterone A used in the ecdysone-inducible system, can sometimes have off-target effects on cellular signaling pathways, which must be considered when interpreting results. researchgate.net

Analysis of Gene Expression and DNA Copy Number Profiles in Cellular Models

The analysis of gene expression and DNA copy number profiles provides crucial insights into the functional consequences of altered enzyme activity, such as that of MTAP. These analyses are frequently performed in cellular models, including various cancer cell lines, to understand the molecular mechanisms underlying disease.

Gene Expression Analysis: